Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with a molecular formula of C26H27NO5S This compound is characterized by its unique structure, which includes a benzyloxy group, a phenoxy group, and a tetrahydrobenzo[b]thiophene core
Preparation Methods
The synthesis of Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the benzyloxyphenol derivative, followed by the introduction of the phenoxy group through a nucleophilic substitution reaction. The tetrahydrobenzo[b]thiophene core is then constructed via a cyclization reaction. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Chemical Reactions Analysis
Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenoxy groups, leading to the formation of various substituted derivatives
Scientific Research Applications
Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-[4-(benzyloxy)phenoxy]propanoate: This compound has a similar benzyloxyphenoxy structure but differs in the acetamido and tetrahydrobenzo[b]thiophene moieties.
4-(Benzyloxy)phenol: This compound shares the benzyloxy group but lacks the complex structure of the tetrahydrobenzo[b]thiophene core.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C26H27NO5S |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-phenylmethoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H27NO5S/c1-2-30-26(29)24-21-10-6-7-11-22(21)33-25(24)27-23(28)17-32-20-14-12-19(13-15-20)31-16-18-8-4-3-5-9-18/h3-5,8-9,12-15H,2,6-7,10-11,16-17H2,1H3,(H,27,28) |
InChI Key |
PBGQQHYBWDGZQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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